Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate
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Overview
Description
Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate typically involves the reaction of substituted 2-aminothiazole with phenylacetic acid derivatives. One common method uses 1-propanephosphonic acid cyclic anhydride (T3P) and triethylamine in dichloromethane as the reaction medium . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an antimicrobial, antifungal, and anti-inflammatory agent
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-Aminothiazole: Lacks the ester group and has different reactivity and applications.
2-Amino-4-thiazoleacetic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
IUPAC Name |
methyl 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-12-8(11)4-6-5-13-7(10-6)2-3-9/h5H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAMREDTMLVZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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